4-Iodo-2,5-dimethoxybenzaldehyde

CAS No.: 90064-47-4

Cat. No.: VC3798372

Molecular Formula: C9H9IO3

Molecular Weight: 292.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90064-47-4 |

|---|---|

| Molecular Formula | C9H9IO3 |

| Molecular Weight | 292.07 g/mol |

| IUPAC Name | 4-iodo-2,5-dimethoxybenzaldehyde |

| Standard InChI | InChI=1S/C9H9IO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3 |

| Standard InChI Key | GRXBIKUKMBJWCM-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1C=O)OC)I |

| Canonical SMILES | COC1=CC(=C(C=C1C=O)OC)I |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

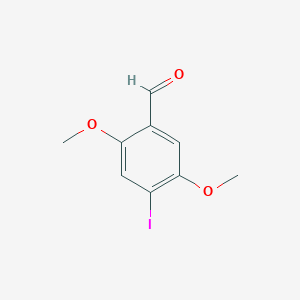

4-Iodo-2,5-dimethoxybenzaldehyde belongs to the class of iodinated benzaldehyde derivatives. Its IUPAC name is 4-iodo-2,5-dimethoxybenzaldehyde, and its systematic structure consists of a benzene ring substituted with an aldehyde group (-CHO) at position 1, methoxy groups (-OCH) at positions 2 and 5, and an iodine atom at position 4 (Figure 1) .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 292.07 g/mol | |

| CAS Registry Number | 90064-47-4 | |

| SMILES Notation | COc1cc(OC)c(C=O)cc1I | |

| InChI Key | RKDRKAVGBBJYJG-UHFFFAOYSA-N |

The planar aromatic ring and electron-withdrawing aldehyde group create a reactive site for nucleophilic additions, while the iodine atom facilitates cross-coupling reactions in transition metal-catalyzed processes .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural confirmation. In -NMR (400 MHz, CDCl), characteristic signals include:

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 291.95964 ([M+H]) .

Synthesis and Optimization Strategies

Direct Iodination of Dimethoxybenzaldehyde Precursors

The most common route involves iodinating 2,5-dimethoxybenzaldehyde using iodine sources. Two methods are prevalent:

-

Iodine/Periodic Acid System: Yields ~70–81% under mild conditions .

-

Iodine/Silver Nitrate System: Offers higher regioselectivity for certain substrates .

Table 2: Comparative Iodination Methods

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| I/HIO | 81 | Acetonitrile, reflux | |

| I/AgNO | 75 | Dichloromethane, RT | |

| N-Iodosuccinimide (NIS) | 70 | TFA catalyst, reflux |

For example, reacting 2,5-dimethoxybenzaldehyde (3 mmol) with N-iodosuccinimide (6 mmol) in acetonitrile and trifluoroacetic acid (TFA) at reflux for 6 hours yields 70% product .

Baeyer-Villiger Oxidation Pathway

An alternative approach starts with anethole (Figure 2):

-

Oxidation to Anisaldehyde: Anethole is oxidized using NaCrO/HSO .

-

Baeyer-Villiger Oxidation: Anisaldehyde reacts with performic acid to form a ketone intermediate .

-

Hydrolysis and Formylation: Sequential hydrolysis and Reimer-Tiemann formylation introduce the aldehyde group .

-

Iodination: Final electrophilic iodination at the activated aromatic position .

Physical and Chemical Properties

Physicochemical Data

Table 3: Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 172–176 °C | |

| Boiling Point | Not reported | – |

| Solubility | Slightly in CHCl | |

| Flash Point | Not applicable |

The compound is a white crystalline solid with limited solubility in polar solvents but dissolves in dichloromethane and toluene .

Reactivity and Stability

-

Aldehyde Group: Participates in condensation reactions (e.g., formation of Schiff bases).

-

Iodine Substituent: Enables Suzuki-Miyaura and Ullmann couplings .

-

Methoxy Groups: Provide electron-donating effects, stabilizing the aromatic ring against electrophilic attack .

Applications in Organic Synthesis

Pharmaceutical Intermediates

4-Iodo-2,5-dimethoxybenzaldehyde is a precursor to antipsychotics and antiviral agents. For instance, it is used in synthesizing aristogins and hernandial derivatives, which exhibit neuroprotective activity .

Material Science

Its iodine moiety facilitates the synthesis of conductive polymers and liquid crystals via cross-coupling reactions .

| Hazard Statement | Precautionary Measure | Source |

|---|---|---|

| H301 (Toxic) | Avoid ingestion | |

| H315/H319 (Irritant) | Use protective gloves/goggles | |

| H335 (Respiratory) | Use in ventilated areas |

Storage recommendations include keeping the compound in a cool, dry place away from oxidizers .

Recent Advancements and Future Directions

Recent studies focus on metal-free iodination to improve sustainability. For example, Wu et al. (2024) achieved 81% yield using iodine/periodic acid under solvent-free conditions . Future research may explore photocatalytic iodination or flow chemistry for scalable production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume